molecular formula C25H24N2O6 B11018851 N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-tryptophan

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-tryptophan

Cat. No.: B11018851
M. Wt: 448.5 g/mol
InChI Key: VKTUYBSQXRKYRL-IBGZPJMESA-N
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Description

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C25H24N2O6/c1-13-8-20(23-14(2)15(3)25(31)33-21(23)9-13)32-12-22(28)27-19(24(29)30)10-16-11-26-18-7-5-4-6-17(16)18/h4-9,11,19,26H,10,12H2,1-3H3,(H,27,28)(H,29,30)/t19-/m0/s1

InChI Key

VKTUYBSQXRKYRL-IBGZPJMESA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-3-YL)-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PROPANOIC ACID can be achieved through multicomponent reactions. One common method involves the reaction of 1H-indole-3-carbaldehyde with resorcinol and malononitrile under refluxing conditions in ethanol . Another approach includes the use of phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(1H-INDOL-3-YL)-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PROPANOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-INDOL-3-YL)-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it can induce cell apoptosis by inhibiting tubulin polymerization, similar to the action of colchicine . It may also interact with nuclear receptors and signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

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